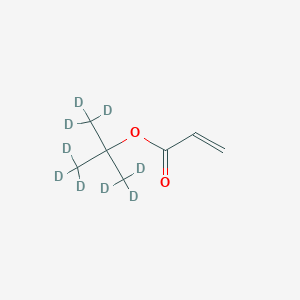

Tert-butyl-d9 acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-ブチル-d9アクリレートは、tert-ブチル基の水素原子を重水素に置換した、tert-ブチルアクリレートの重水素化形態です。この化合物は、安定性と反応性などの独自の特性により、様々な科学研究用途で使用されています。

準備方法

合成経路と反応条件

Tert-ブチル-d9アクリレートは、アクリル酸とtert-ブチル-d9アルコールのエステル化によって合成できます。この反応は通常、硫酸などの強酸触媒を、還流条件下で使用して行われます。反応混合物はその後、蒸留によって精製し、目的の生成物を得ます。

工業生産方法

工業的な設定では、tert-ブチル-d9アクリレートは、同様のエステル化プロセスを使用して、より大規模に製造されます。反応条件は、高収率と純度が得られるように最適化されます。連続反応器と分留などの高度な精製技術を使用することで、tert-ブチル-d9アクリレートを効率的に生産できます。

化学反応の分析

反応の種類

Tert-ブチル-d9アクリレートは、以下を含む様々な化学反応を起こします。

重合: ラジカル開始剤の影響下で、ポリ(tert-ブチル-d9アクリレート)を形成するために重合することができます。

付加反応: 様々な有機化合物や無機化合物と容易に付加反応を起こします。

加水分解: アクリル酸とtert-ブチル-d9アルコールを生成するために加水分解することができます。

一般的な試薬と条件

ラジカル開始剤: 重合反応で使用されます。

酸と塩基: 加水分解反応で使用されます。

有機金属化合物: 付加反応で使用されます。

生成される主な生成物

ポリ(tert-ブチル-d9アクリレート): 重合によって生成されます。

アクリル酸とtert-ブチル-d9アルコール: 加水分解によって生成されます。

科学研究用途

Tert-ブチル-d9アクリレートは、以下を含む様々な科学研究用途で使用されています。

化学: 重水素化ポリマーの合成におけるモノマーとして使用されます。

生物学: 重水素化化合物を含む代謝経路の研究に使用されます。

医学: 薬物動態特性が向上した重水素化薬剤の開発に使用されます。

産業: 特殊ポリマーやコーティングの製造に使用されます。

科学的研究の応用

Tert-butyl-d9 acrylate is used in various scientific research applications, including:

Chemistry: Used as a monomer in the synthesis of deuterated polymers.

Biology: Used in the study of metabolic pathways involving deuterated compounds.

Medicine: Used in the development of deuterated drugs with improved pharmacokinetic properties.

Industry: Used in the production of specialty polymers and coatings.

作用機序

Tert-ブチル-d9アクリレートの作用機序は、アクリレートエステルとしての反応性に関係しています。それは、重合して長鎖ポリマーを形成することができ、これは様々な用途に使用できます。tert-ブチル基の重水素原子は安定性を提供し、生成されるポリマーの反応性と特性に影響を与える可能性があります。

類似の化合物との比較

類似の化合物

tert-ブチルアクリレート: tert-ブチル-d9アクリレートの非重水素化形態。

メチルアクリレート: 異なるアルキル基を持つ別のアクリレートエステル。

エチルアクリレート: tert-ブチルアクリレートに似ていますが、エチル基を持っています。

独自性

Tert-ブチル-d9アクリレートは、重水素原子の存在により、安定性が向上し、化合物の反応性と特性に影響を与える可能性があるため、独特です。これは、特に重水素化化合物を含む研究において、科学研究において価値のあるものとなっています。

類似化合物との比較

Similar Compounds

Tert-butyl acrylate: The non-deuterated form of tert-butyl-d9 acrylate.

Methyl acrylate: Another acrylate ester with different alkyl group.

Ethyl acrylate: Similar to tert-butyl acrylate but with an ethyl group.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and can influence the reactivity and properties of the compound. This makes it valuable in scientific research, particularly in studies involving deuterated compounds.

特性

分子式 |

C7H12O2 |

|---|---|

分子量 |

137.22 g/mol |

IUPAC名 |

[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] prop-2-enoate |

InChI |

InChI=1S/C7H12O2/c1-5-6(8)9-7(2,3)4/h5H,1H2,2-4H3/i2D3,3D3,4D3 |

InChIキー |

ISXSCDLOGDJUNJ-WVZRYRIDSA-N |

異性体SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)C=C |

正規SMILES |

CC(C)(C)OC(=O)C=C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)

![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)

![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)

![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)